2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol
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Overview
Description
2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol is a complex organic compound with a unique structure that combines a purine base with a sulfonylmethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol typically involves multiple steps, starting with the preparation of the purine base and the oxolane ring. The sulfonylmethyl group is then introduced through a sulfonylation reaction. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol include:
- 2-(6-Aminopurin-9-yl)-4-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Aminopurin-9-yl)-5-(methylsulfonylmethyl)oxolane-3,4-diol .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O6S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20) |
InChI Key |
WPXQVADJANHFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
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